3-Methylpyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Methylpyrrolidine-2-carboxylic acid hydrochloride is represented by the InChI code:1S/C6H11NO2.ClH/c1-4-2-3-7-5 (4)6 (8)9;/h4-5,7H,2-3H2,1H3, (H,8,9);1H
. The molecular weight is 165.62 g/mol . Physical And Chemical Properties Analysis
3-Methylpyrrolidine-2-carboxylic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 165.62 .Scientific Research Applications
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Chemical Synthesis : This compound is used in various scientific research applications. It finds utility in drug synthesis, catalysis studies, and organic chemistry investigations.
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Ligand in Metal Complexes : 3-Methylpyrrolidine-2-carboxylic acid (3-MepicH) may be used as a ligand in the synthesis of the following metal complexes: [Cu (3-Mepic) 2 (4-pic)] where 4-pic=4-picoline and [Cu (3-Mepic) 2 ]·2H 2 O .
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C-Alkylation : The dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .
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Chemical Synthesis : This compound is used in various scientific research applications. It finds utility in drug synthesis, catalysis studies, and organic chemistry investigations.
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Ligand in Metal Complexes : 3-Methylpyrrolidine-2-carboxylic acid (3-MepicH) may be used as a ligand in the synthesis of the following metal complexes: [Cu (3-Mepic) 2 (4-pic)] where 4-pic=4-picoline and [Cu (3-Mepic) 2 ]·2H 2 O .
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C-Alkylation : The dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-3-7-5(4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISVQZLVQVYWHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyrrolidine-2-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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